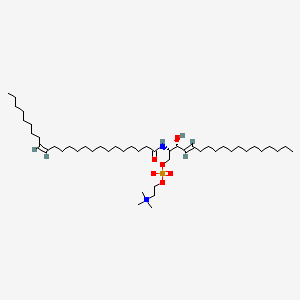

N-Nervonoyl-D-erythro-sphingosylphosphorylcholine

Description

C24:1 Sphingomyelin has been reported in Trypanosoma brucei and Ailuropoda melanoleuca with data available.

Properties

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H93N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h20-21,38,40,45-46,50H,6-19,22-37,39,41-44H2,1-5H3,(H-,48,51,52,53)/b21-20-,40-38+/t45-,46+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZHECFHXLTOLJ-QYKFWSDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H93N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94359-13-4 | |

| Record name | SM(d18:1/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis Pathway of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a species of sphingomyelin containing the C24:1 very-long-chain monounsaturated fatty acid nervonic acid, is a critical component of myelin and neuronal cell membranes.[1][2] Its unique biochemical properties contribute significantly to the fluidity and integrity of these membranes, playing a vital role in neurodevelopment, nerve impulse conduction, and overall neurological health.[2][3][4] Dysregulation of its synthesis has been implicated in several demyelinating diseases, making this pathway a key area of interest for therapeutic intervention.[5] This technical guide provides a comprehensive overview of the core synthesis pathway, including detailed experimental protocols, quantitative data, and visual representations of the involved processes.

Core Synthesis Pathway

The synthesis of this compound is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum and the Golgi apparatus. The pathway can be broadly divided into three key stages:

-

Nervonic Acid Synthesis: The elongation of oleic acid (C18:1) to nervonic acid (C24:1).

-

Nervonoyl-Ceramide Synthesis: The formation of N-nervonoyl-D-erythro-sphingosine (nervonoyl-ceramide) from nervonoyl-CoA and a sphingoid base.

-

Nervonoyl-Sphingomyelin Synthesis: The final conversion of nervonoyl-ceramide to this compound.

Quantitative Data

While comprehensive kinetic data for every enzyme with nervonic acid-specific substrates is not fully elucidated in all cell types, the following tables summarize available quantitative information.

Table 1: Enzyme Kinetic Parameters

| Enzyme Family | Substrate | Km | Vmax | Cell/Tissue Type | Reference |

| Ceramide Synthase (CerS) | Sphinganine (with C24:1-CoA) | 3.05 ± 0.81 µM | - | HEK293 cells | [6] |

| Ceramide Synthase (CerS) | NBD-sphinganine (with C24:1-CoA) | 3.61 ± 1.86 µM | - | HEK293 cells | [6] |

| Sphingomyelin Synthase (SMS) | [3H]C2-ceramide | - | 222 pmol/mg protein/h | SV40-transformed human lung fibroblasts | [7] |

| Sphingomyelin Synthase (SMS) | [3H]C2-ceramide | - | 78 pmol/mg protein/h | Normal human lung fibroblasts | [7] |

Table 2: Substrate and Product Concentrations

| Molecule | Concentration | Cell/Tissue Type | Reference |

| Nervonic Acid | High concentration in white matter | Brain | [5] |

| Sphingomyelin (SM) to Ceramide (Cer) Ratio | 9:1 | Oligodendroglia | [8] |

| Sphingomyelin (SM) to Ceramide (Cer) Ratio | 1.5:1 | Neurons | [8] |

| Nervonic Acid (in FOM supplement) | 13% | Fish Oil Mixture | [9] |

| C24:1 Ceramide | Increased in SMS1-KO islets | Mouse Pancreatic Islets | [10] |

| C24:1 Sphingomyelin | Decreased in SMS1-KO islets | Mouse Pancreatic Islets | [10] |

Table 3: In Vitro Synthesis Yields

| Product | Yield | Organism/System | Reference |

| Nervonic Acid | 111.6 mg/L | Yarrowia lipolytica (engineered) | [11] |

| Nervonic Acid | 90.6 mg/L | Yarrowia lipolytica (engineered with extra MaELO3) | [11] |

Experimental Protocols

Fatty Acid Elongation Assay (VLCFA Synthesis)

This protocol is adapted from studies on nervonic acid biosynthesis.[12]

Objective: To measure the in vitro synthesis of nervonic acid from its precursor, erucoyl-CoA.

Materials:

-

Microsomal protein fraction isolated from brain tissue.

-

[14C]-Malonyl-CoA (radiolabeled substrate).

-

Erucoyl-CoA (non-radiolabeled precursor).

-

NADPH.

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, and erucoyl-CoA.

-

Initiate the reaction by adding the microsomal protein fraction.

-

Add [14C]-Malonyl-CoA to the reaction mixture.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong base (e.g., KOH) to saponify the fatty acyl-CoAs.

-

Acidify the mixture to protonate the free fatty acids.

-

Extract the fatty acids using an organic solvent (e.g., hexane).

-

Quantify the amount of radiolabeled product (nervonic acid) using a scintillation counter.

Ceramide Synthase Assay

This protocol is based on a fluorescent assay for ceramide synthase activity.[6]

Objective: To measure the synthesis of nervonoyl-ceramide from nervonoyl-CoA and a fluorescent sphingoid base analog.

Materials:

-

Cell or tissue homogenates containing ceramide synthases.

-

Nervonoyl-CoA (C24:1-CoA).

-

NBD-sphinganine (fluorescent substrate).

-

Reaction buffer (e.g., HEPES buffer, pH 7.4).

-

Thin-layer chromatography (TLC) plate.

-

Fluorescence imager.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and NBD-sphinganine.

-

Add the cell or tissue homogenate to the mixture.

-

Initiate the reaction by adding nervonoyl-CoA.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram.

-

Visualize and quantify the fluorescent product (NBD-nervonoyl-ceramide) using a fluorescence imager.

Sphingomyelin Synthase Assay

This protocol is adapted from HPLC-based methods for monitoring sphingomyelin synthase activity.[13][14]

Objective: To measure the synthesis of N-nervonoyl-sphingomyelin from a fluorescent nervonoyl-ceramide analog.

Materials:

-

Cell lysate or purified sphingomyelin synthase.

-

Fluorescent nervonoyl-ceramide analog (e.g., C6-NBD-nervonoyl-ceramide).

-

Phosphatidylcholine.

-

Reaction buffer.

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, phosphatidylcholine, and the fluorescent nervonoyl-ceramide analog.

-

Initiate the reaction by adding the cell lysate or purified enzyme.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and precipitate proteins.

-

Inject the supernatant into the HPLC system.

-

Separate the fluorescent substrate and product using a suitable column and mobile phase.

-

Detect and quantify the fluorescent product (fluorescent N-nervonoyl-sphingomyelin) using the fluorescence detector.

Signaling Pathways and Logical Relationships

This compound is a key constituent of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol.[1][15] These rafts function as platforms for signal transduction by concentrating or excluding specific signaling proteins. The presence of nervonoyl-sphingomyelin influences the fluidity and organization of these rafts, thereby modulating various signaling cascades.

One of the critical roles of nervonoyl-sphingomyelin is in oligodendrocyte differentiation and myelination.[8][16] During these processes, signaling pathways involving factors such as Platelet-Derived Growth Factor (PDGF) and Fibroblast Growth Factor (FGF) are active. The composition of lipid rafts, influenced by nervonoyl-sphingomyelin, can affect the localization and activity of the receptors for these growth factors, thereby regulating the downstream signaling events that drive oligodendrocyte maturation and myelin sheath formation.

Furthermore, the metabolism of nervonoyl-sphingomyelin itself generates bioactive signaling molecules. The hydrolysis of sphingomyelin by sphingomyelinases produces ceramide, a potent second messenger involved in apoptosis, cell cycle arrest, and inflammation.[10] Conversely, the synthesis of sphingomyelin from ceramide by sphingomyelin synthase can attenuate these ceramide-mediated signals.[10] This balance between synthesis and degradation, often referred to as the sphingomyelin-ceramide rheostat, is crucial for neuronal cell fate decisions.

Conclusion

The synthesis of this compound is a fundamental process for the proper functioning of the nervous system. This technical guide has provided a detailed overview of the synthesis pathway, including key enzymes, available quantitative data, experimental protocols, and the role of this important sphingolipid in cellular signaling. Further research is warranted to fully elucidate the kinetic parameters of all enzymes involved and to further unravel the intricate signaling networks modulated by nervonoyl-sphingomyelin. Such knowledge will be invaluable for the development of novel therapeutic strategies for a range of neurological disorders.

References

- 1. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nervonic Acid [zhybiotech.com]

- 4. Nervonic acid as novel therapeutics initiates both neurogenesis and angiogenesis for comprehensive wound repair and healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nervonic acid level in cerebrospinal fluid is a candidate biomarker for depressive and manic symptoms: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingomyelin synthase, a potential regulator of intracellular levels of ceramide and diacylglycerol during SV40 transformation. Does sphingomyelin synthase account for the putative phosphatidylcholine-specific phospholipase C? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential regulation of sphingomyelin synthesis and catabolism in oligodendrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Ceramide/Sphingomyelin Rheostat Regulated by Sphingomyelin Synthases and Chronic Diseases in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. De novo synthesis of nervonic acid and optimization of metabolic regulation by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nervonic acid biosynthesis by erucyl-CoA elongation in normal and quaking mouse brain microsomes. Elongation of other unsaturated fatty acyl-CoAs (mono and poly-unsaturated) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Assay of glycosphingolipid synthases using HPLC and fluorescent substrates]:Glycoscience Protocol Online Database [jcggdb.jp]

- 14. A facile method for monitoring sphingomyelin synthase activity in HeLa cells using liquid chromatography/mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D4AN00304G [pubs.rsc.org]

- 15. Quantitative Profiling of Brain Lipid Raft Proteome in a Mouse Model of Fragile X Syndrome | PLOS One [journals.plos.org]

- 16. Differential regulation of sphingomyelin synthesis and catabolism in oligodendrocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Analysis of Nervonic Acid in Sphingomyelin

An In-depth Technical Guide for Researchers

Abstract

Nervonic acid (C24:1, n-9), a very-long-chain monounsaturated fatty acid, is a critical structural component of sphingomyelin in the nervous system. Its enrichment in the myelin sheath underscores its importance in neurodevelopment and the maintenance of nerve cell integrity. This technical guide provides a comprehensive overview of the historical discovery of nervonic acid as a constituent of sphingomyelin, detailed experimental protocols for its isolation and analysis based on foundational biochemical techniques, and a summary of its quantitative distribution. Furthermore, this document illustrates the key biochemical pathways involving nervonic acid-containing sphingomyelin, including its biosynthesis and its role in cellular signaling, using detailed diagrams to support researchers, scientists, and drug development professionals in the field of neurobiology and lipidomics.

Introduction: A Historical Perspective

The study of lipids, particularly those integral to the nervous system, has a rich history. Sphingomyelin was first isolated from brain tissue in the 1880s by Johann L.W. Thudicum, who laid the groundwork for the field of neurochemistry.[1] However, the detailed molecular structure of these complex lipids was elucidated over several subsequent decades. The fundamental structure of sphingomyelin, comprising a ceramide core (sphingosine linked to a fatty acid) and a phosphocholine headgroup, was first reported in 1927.[1]

The identity of the specific fatty acids bound to the sphingosine base remained a subject of intense investigation. Early lipid chemists utilized techniques of hydrolysis and chemical analysis to break down sphingolipids and characterize their components. With the advent of more sophisticated analytical methods in the mid-20th century, particularly gas-liquid chromatography, researchers were able to precisely identify the fatty acid profiles of sphingolipids from various biological sources. These analyses revealed that the fatty acid composition of sphingomyelin was highly dependent on the tissue of origin. In the brain's white matter, a region dense with myelinated axons, it became clear that very-long-chain fatty acids were particularly abundant. Among these, nervonic acid ((Z)-tetracos-15-enoic acid) was identified as one of the predominant fatty acids, highlighting its specialized role in the nervous system.[2] Its name, derived from the Latin nervus (nerve), reflects this distinct enrichment.[3]

Quantitative Analysis of Nervonic Acid in Sphingomyelin

Nervonic acid is a major constituent of the fatty acids found in sphingomyelin, especially in the white matter of the brain.[2][3] Its concentration varies by species, tissue type, and age. The following tables summarize quantitative data on the fatty acid composition of sphingomyelin from various sources.

Table 1: Fatty Acid Composition of Sphingomyelin from Bovine Brain

| Fatty Acid | Carbon Number | Percentage (%) |

| Palmitic acid | C16:0 | 5.5 |

| Stearic acid | C18:0 | 45.0 |

| Arachidic acid | C20:0 | 1.5 |

| Behenic acid | C22:0 | 4.0 |

| Lignoceric acid | C24:0 | 11.5 |

| Nervonic acid | C24:1 | 27.0 |

| Other | - | 5.5 |

| Data adapted from studies on bovine brain sphingomyelin.[4] |

Table 2: Predominant Fatty Acids in Sphingomyelin of Human Cerebral White Matter

| Tissue Source | Predominant Fatty Acids | Key Observations |

| Adult Human White Matter | Stearic Acid (C18:0) and Nervonic Acid (C24:1) | These two fatty acids are the most abundant, indicating their structural importance in mature myelin.[2] |

| Young Child | Increased relative abundance of shorter-chain fatty acids | The fatty acid profile is indicative of an "immature" myelin sheath.[2] |

| Aged Individuals & Demyelination | Shift towards increased shorter-chain fatty acids | Changes in sphingomyelin fatty acid composition can serve as a sensitive measure of demyelination.[2] |

Experimental Protocols: Isolation and Identification

The identification of nervonic acid within sphingomyelin relies on a multi-step process involving lipid extraction, purification of the sphingomyelin fraction, hydrolysis to release the constituent fatty acids, and chromatographic analysis. The following protocols are based on the foundational methods that enabled these discoveries.

Total Lipid Extraction (Modified Folch Method)

This protocol describes a standard method for extracting total lipids from neural tissue.

-

Objective: To extract all lipid classes from a biological sample while minimizing degradation.

-

Materials & Reagents:

-

Brain tissue (e.g., cerebral white matter)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer (e.g., Potter-Elvehjem)

-

Centrifuge and glass centrifuge tubes

-

Rotary evaporator

-

-

Procedure:

-

Weigh fresh or frozen tissue and homogenize in a 20-fold volume of chloroform:methanol (2:1, v/v) for 2-3 minutes.

-

Filter the homogenate through fat-free filter paper into a glass-stoppered cylinder.

-

Add 0.2 volumes of 0.9% NaCl solution to the filtrate to initiate phase separation.

-

Mix vigorously and centrifuge at low speed (approx. 2000 rpm) for 10 minutes to separate the phases.

-

Carefully aspirate the upper aqueous phase and discard.

-

The lower phase, containing the total lipids, is collected and the solvent is removed under reduced pressure using a rotary evaporator.

-

The dried lipid extract is redissolved in a small volume of chloroform for storage and further analysis.

-

Isolation of Sphingomyelin by Thin-Layer Chromatography (TLC)

This protocol allows for the separation of sphingomyelin from other lipid classes in the total lipid extract.

-

Objective: To purify sphingomyelin from a complex lipid mixture.

-

Materials & Reagents:

-

Total lipid extract

-

TLC plates (silica gel 60)

-

Developing tank

-

Solvent system: Chloroform:Methanol:Water (65:25:4, v/v/v)

-

Visualization reagent (e.g., iodine vapor or primuline spray)

-

Sphingomyelin standard

-

-

Procedure:

-

Using a fine capillary tube, spot the total lipid extract onto the origin of a silica gel TLC plate, alongside a sphingomyelin standard.

-

Place the plate in a developing tank pre-saturated with the chloroform:methanol:water solvent system.

-

Allow the solvent front to migrate up the plate until it is approximately 1-2 cm from the top.

-

Remove the plate and allow it to air dry completely in a fume hood.

-

Visualize the separated lipids by placing the plate in a tank containing iodine crystals or by spraying with a primuline solution and viewing under UV light.

-

Identify the sphingomyelin band by comparing its migration distance (Rf value) to that of the standard.

-

Scrape the silica corresponding to the sphingomyelin band into a clean glass tube for subsequent hydrolysis.

-

Hydrolysis and Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol cleaves the fatty acids from the sphingomyelin backbone and converts them into volatile methyl esters for gas chromatography.

-

Objective: To release and derivatize the N-acyl chains of sphingomyelin for analysis.

-

Materials & Reagents:

-

Silica gel containing the isolated sphingomyelin

-

5% HCl in anhydrous methanol (methanolic HCl)

-

Hexane

-

Screw-cap tubes with Teflon liners

-

Heating block or water bath

-

-

Procedure:

-

To the tube containing the scraped silica, add 2 mL of 5% methanolic HCl.

-

Seal the tube tightly and heat at 80°C for 4-6 hours to achieve simultaneous hydrolysis and transmethylation.

-

After cooling to room temperature, add 1 mL of water and 2 mL of hexane to the tube.

-

Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.

-

Centrifuge briefly to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

-

Evaporate the hexane under a gentle stream of nitrogen.

-

Redissolve the FAMEs in a small, precise volume of hexane (e.g., 50 µL) for injection into the gas chromatograph.

-

Analysis by Gas-Liquid Chromatography (GLC)

This protocol identifies and quantifies the individual FAMEs, including methyl nervonate.

-

Objective: To separate and identify the fatty acid methyl esters by their chain length and degree of unsaturation.

-

Materials & Reagents:

-

FAME sample dissolved in hexane

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for FAME analysis (e.g., polar phase like diethylene glycol succinate)

-

FAME standard mixture containing methyl nervonate

-

-

Procedure:

-

Inject 1-2 µL of the FAME sample into the GC.

-

Run the temperature program optimized for separating very-long-chain fatty acids.

-

The FAMEs will separate based on their volatility and interaction with the column's stationary phase. Shorter chains and more unsaturated fatty acids typically elute earlier.

-

Identify the peak corresponding to methyl nervonate by comparing its retention time to that of the known standard in the FAME mixture.

-

Quantify the relative percentage of each fatty acid by integrating the area under each peak.

-

Biochemical Pathways and Visualizations

The metabolism of nervonic acid-containing sphingomyelin is central to its function. It is synthesized through a dedicated pathway and can be catabolized to produce potent signaling molecules.

Experimental Workflow for Identification

The logical flow of the experimental process, from tissue sample to final identification, is a cornerstone of biochemical discovery. The diagram below outlines the key steps involved in identifying nervonic acid as a component of sphingomyelin.

Caption: Experimental workflow for identifying nervonic acid in sphingomyelin.

Biosynthesis of Nervonic Acid and Incorporation into Sphingomyelin

Nervonic acid is not typically obtained directly from the diet in large amounts but is synthesized in the body, primarily in the endoplasmic reticulum. The pathway begins with oleic acid (18:1) and involves a series of elongation steps. Once synthesized, it is activated to nervonoyl-CoA and incorporated into ceramide, which is then converted to sphingomyelin.

Caption: Biosynthesis of nervonic acid and its incorporation into sphingomyelin.

The Sphingomyelin-Ceramide Signaling Pathway

Beyond its structural role, sphingomyelin is a key player in cell signaling. The hydrolysis of sphingomyelin by the enzyme sphingomyelinase generates ceramide, a potent second messenger. Ceramide can trigger a variety of cellular responses, including apoptosis (programmed cell death), cell cycle arrest, and inflammation. This pathway is a critical area of research for drug development in cancer and inflammatory diseases.

Caption: The sphingomyelin-ceramide catabolic signaling pathway.

Conclusion and Future Directions

The identification of nervonic acid as a principal fatty acid in brain sphingomyelin marked a significant step in understanding the specialized molecular architecture of the nervous system. The foundational analytical techniques of extraction, chromatography, and hydrolysis, while now largely supplemented by mass spectrometry-based lipidomics, established the basis for our current knowledge. The high concentration of nervonic acid in the myelin sheath points to its critical role in neuronal insulation and signal propagation, making it a molecule of interest for demyelinating diseases such as multiple sclerosis. Furthermore, the involvement of its parent molecule, sphingomyelin, in potent signaling pathways continues to present exciting opportunities for therapeutic intervention in a host of human diseases. Future research will likely focus on the precise regulation of nervonic acid biosynthesis and its incorporation into sphingolipids, as well as the development of targeted therapies that modulate the sphingomyelin-ceramide signaling axis for clinical benefit.

References

- 1. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 2. The fatty acid composition of sphingomyelin from adult human cerebral white matter and changes in childhood, senium and unspecific brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nervonic acid level in cerebrospinal fluid is a candidate biomarker for depressive and manic symptoms: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide on the Endogenous Sources of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a species of sphingomyelin containing nervonic acid (C24:1), is a critical lipid component of cellular membranes, particularly in the nervous system. Its unique very-long-chain monounsaturated fatty acid structure imparts specific biophysical properties to membranes and influences cellular signaling. This technical guide provides a comprehensive overview of the endogenous biosynthesis, tissue distribution, and key signaling pathways involving this molecule. Furthermore, it details established experimental protocols for its extraction and quantification, offering a vital resource for researchers investigating its role in health and disease.

Introduction

This compound is a sphingophospholipid abundant in animal cell membranes, especially within the myelin sheath that insulates nerve cell axons.[1][2] It consists of a phosphocholine head group attached to a nervonoyl ceramide, which is composed of a sphingosine base and a 24-carbon monounsaturated fatty acid called nervonic acid (C24:1).[3][4] Unlike the more common phospholipids, it is not synthesized from glycerol.[1] The presence of nervonic acid is particularly significant in the white matter of the brain.[5] This guide delineates the endogenous metabolic pathways that produce this specific sphingomyelin, its distribution across various tissues, and the analytical methods used for its study.

Biosynthesis Pathway

The endogenous production of this compound is a multi-step process that occurs across different cellular compartments, primarily the endoplasmic reticulum (ER) and the Golgi apparatus.[1][6] The pathway can be understood as two converging processes: the synthesis of the ceramide backbone and the specific formation of nervonic acid.

-

De Novo Ceramide Synthesis: The process begins in the ER with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[1][7] The product is subsequently reduced and N-acylated to form dihydroceramide.[6] A desaturase then introduces a double bond to create the final ceramide backbone.[8]

-

Nervonic Acid (C24:1) Synthesis: Nervonic acid is a very-long-chain monounsaturated fatty acid (VLC-MUFA). Its synthesis typically starts from oleic acid (C18:1).[5] Through a series of elongation steps catalyzed by fatty acid elongase enzymes (ELOVLs), the 18-carbon chain of oleic acid is extended to the 24-carbon chain of nervonic acid.[9][10] Stearoyl-CoA desaturase (SCD) enzymes are also crucial for producing the monounsaturated precursors.[10][11]

-

Formation of Nervonoyl-Ceramide: The synthesized nervonic acid (as nervonoyl-CoA) is attached to the sphingosine backbone via an amide bond. This reaction is catalyzed by a family of ceramide synthases (CerS). Specifically, Ceramide Synthase 2 (CERS2) has been implicated in the production of ceramides with very-long-chain fatty acids.[12]

-

Final Sphingomyelin Synthesis: The resulting N-nervonoyl-ceramide is transported from the ER to the Golgi apparatus.[1] Here, the enzyme sphingomyelin synthase (SMS) catalyzes the final step, transferring a phosphocholine headgroup from phosphatidylcholine to the ceramide. This reaction yields this compound and diacylglycerol (DAG) as a byproduct.[1][7]

Endogenous Distribution and Quantification

N-Nervonoyl-sphingomyelin is found in virtually all mammalian tissues but is highly enriched in specific areas, reflecting its structural importance.[7] The highest concentrations are observed in nervous tissues, consistent with its role as a primary component of the myelin sheath.[1][2][3] Significant levels are also present in red blood cells and the ocular lenses.[1] While data for the specific N-nervonoyl species is often combined with other sphingomyelins, modern lipidomic techniques allow for its distinct quantification.

| Tissue/Fluid | Species | Concentration / Content | Method of Quantification | Reference |

| Brain | Mouse | 55.60 ± 0.43 pmol/μg protein (Total SM) | HPLC | [13] |

| Kidney | Mouse | 43.75 ± 0.21 pmol/μg protein (Total SM) | HPLC | [13] |

| Liver | Mouse | 22.26 ± 0.14 pmol/μg protein (Total SM) | HPLC | [13] |

| Plasma | Mouse | ~407 μM (Total SM) | HPLC | [13] |

| Breast Milk | Human | 3.87 to 9.07 mg/100 g (Total SM) | HILIC-HPLC-ESI-MS/MS | [14] |

| Breast Milk | Human | 15.0 ± 3.1% of total SM fatty acids is tetracosenoic acid (C24:1) | HILIC-HPLC-ESI-MS/MS | [14] |

Role in Signaling Pathways

Beyond its structural role, sphingomyelin is a key player in cellular signal transduction. The "Sphingomyelin Cycle" describes the enzymatic turnover of sphingomyelin at the plasma membrane, which generates potent second messengers.

-

Ceramide Production: In response to cellular stressors or receptor activation (e.g., by TNF-α), sphingomyelinase enzymes hydrolyze sphingomyelin to produce ceramide and phosphocholine.[1][15] Ceramide is a well-established signaling lipid that can trigger pathways leading to apoptosis, cell cycle arrest, and inflammation.[7]

-

Diacylglycerol (DAG) Production: Conversely, the synthesis of sphingomyelin by sphingomyelin synthase from ceramide generates DAG as a byproduct.[1] DAG is a classical second messenger that activates protein kinase C (PKC) and other signaling cascades involved in cell growth and proliferation.

This dual-function metabolism places N-Nervonoyl-sphingomyelin at a critical node, where its synthesis and degradation can produce opposing signals that dictate cell fate.

Experimental Methodologies

The analysis of this compound requires robust methods for lipid extraction followed by sensitive and specific quantification techniques.

Lipid Extraction from Cultured Cells

This protocol is adapted from established methods for the extraction of total lipids from cultured cells, suitable for subsequent analysis.[16]

-

Cell Preparation: Place the cell culture plate (e.g., 6-well plate) on ice and aspirate the culture medium.

-

Washing: Wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS) per well.

-

Lysis and Standard Spiking: Add 500 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated sphingomyelin species) to each well to lyse the cells and precipitate proteins.

-

Scraping: Scrape the cells from the well surface using a cell scraper and transfer the methanol lysate to a glass tube.

-

Phase Separation: Add 1 mL of chloroform to the tube, vortex thoroughly. Then, add 0.9 mL of deionized water to induce phase separation.

-

Centrifugation: Centrifuge the mixture at >3000 x g for 10 minutes at 4°C. Three phases will form: an upper aqueous phase, a protein disk, and a lower organic phase.

-

Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.

-

Drying and Reconstitution: Evaporate the solvent from the organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1) for analysis.

Quantification and Structural Analysis

While enzymatic assays can measure total sphingomyelin, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for speciated analysis.[17][18]

Protocol: LC-MS/MS Analysis of Sphingomyelin Species

-

Chromatographic Separation: Inject the reconstituted lipid extract into a High-Performance Liquid Chromatography (HPLC) system. Separation is often achieved using a hydrophilic interaction liquid chromatography (HILIC) column, which effectively separates lipid classes.[14]

-

Ionization: The column eluent is directed to an electrospray ionization (ESI) source, which generates charged molecular ions from the lipid molecules.

-

Mass Spectrometry (MS): The ions are analyzed in a tandem mass spectrometer. In the first stage (MS1), the instrument scans for the precursor ion mass-to-charge ratio (m/z) corresponding to N-Nervonoyl-sphingomyelin (e.g., m/z 813.7 for [M+H]⁺).[4]

-

Fragmentation (MS/MS): The selected precursor ion is fragmented via collision-induced dissociation (CID). For all sphingomyelins, this produces a characteristic product ion from the phosphocholine headgroup at m/z 184.[14][18]

-

Detection and Quantification: The instrument is set to monitor the transition from the precursor ion (m/z 813.7) to the product ion (m/z 184). The area under the resulting chromatographic peak is integrated and compared to the peak area of the known concentration of the internal standard to achieve absolute quantification.

References

- 1. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 2. avantiresearch.com [avantiresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of nervonic acid and perspectives for its production by microalgae and other microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The nutritional functions of dietary sphingomyelin and its applications in food - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An update of the enzymology and regulation of sphingomyelin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dietary and Endogenous Sphingolipid Metabolism in Chronic Inflammation [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Nervonic Acid Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Age-dependent changes in nervonic acid-containing sphingolipids in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Widespread tissue distribution and synthetic pathway of polyunsaturated C24:2 sphingolipids in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural profiling and quantification of sphingomyelin in human breast milk by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cardiovascular Implications of Sphingomyelin Presence in Biological Membranes | ECR Journal [ecrjournal.com]

- 16. benchchem.com [benchchem.com]

- 17. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]

- 18. Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species [jove.com]

The Role of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine in Myelin Sheath Formation: A Technical Guide

Executive Summary: The myelin sheath is a lipid-rich structure essential for rapid nerve impulse conduction and axonal integrity. Among its critical lipid components, sphingomyelins containing very-long-chain fatty acids (VLCFAs) play a paramount role. This technical guide provides an in-depth examination of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a specific sphingomyelin incorporating the 24-carbon monounsaturated nervonic acid. We will explore its biosynthesis, its structural and signaling functions in oligodendrocyte maturation and myelinogenesis, and its implications in the pathology of demyelinating diseases. This document synthesizes key research findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of core pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to N-Nervonoyl-Sphingomyelin and Myelin

The Myelin Sheath: A Specialized Membrane

The myelin sheath is a multilayered membrane that spirally wraps around neuronal axons, acting as an electrical insulator.[1][2] This structure is produced by oligodendrocytes (OLs) in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). Myelin is characterized by an exceptionally high lipid content, constituting approximately 70-80% of its dry weight.[3][4] This unique lipid composition is crucial for its function in facilitating rapid saltatory conduction of nerve impulses and providing metabolic support to axons.[4]

The Central Role of Sphingolipids

Sphingolipids are a major class of lipids in the myelin sheath, essential for its formation, stability, and function.[5] They are not merely structural components but also act as bioactive molecules involved in crucial cellular signaling pathways that regulate the development and survival of oligodendrocytes.[5][6] Aberrations in sphingolipid metabolism are linked to severe demyelinating disorders, such as Multiple Sclerosis (MS) and sphingolipidoses, highlighting their critical role in maintaining myelin integrity.[5][7]

This compound: A Key Structural Element

This compound (hereafter referred to as N-Nervonoyl-SM) is a specific type of sphingomyelin. Sphingomyelin is the most abundant sphingolipid in mammals, representing about 85% of the total.[2] The structure of N-Nervonoyl-SM consists of a ceramide core linked to a phosphocholine head group.[2] The defining feature of this molecule is the "N-nervonoyl" group, which is nervonic acid (cis-15-tetracosenoic acid, 24:1), a very-long-chain monounsaturated fatty acid (VLCFA).[3]

The high concentration of VLCFAs, including nervonic acid, is a hallmark of myelin lipids.[8][9] The long, straight acyl chains of these fatty acids enhance the intermolecular interactions within the membrane, increasing its rigidity and stability.[8] This creates a thick, low-fluidity permeability barrier essential for effective axonal insulation.[8][9] Deficiencies in nervonic acid within brain sphingolipids have been observed in post-mortem tissues from patients with MS and Adrenoleukodystrophy (ALD), indicating its importance in myelin maintenance.[7]

Biosynthesis and Metabolism

The formation of N-Nervonoyl-SM is a multi-step process involving the synthesis of its core components: the sphingosine backbone, the nervonic acid chain, and the phosphocholine head group.

De Novo Sphingolipid Synthesis

The synthesis of sphingomyelin begins in the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the rate-limiting enzyme serine palmitoyltransferase (SPT).[2][10] The product undergoes a series of reactions to form a ceramide molecule.[11] This ceramide is then transported to the Golgi apparatus.[2][11] In the lumen of the trans-Golgi, sphingomyelin synthase transfers a phosphocholine head group from phosphatidylcholine to the ceramide, yielding sphingomyelin and diacylglycerol (DAG), a key signaling molecule.[2]

Elongation of Nervonic Acid

Nervonic acid, as a VLCFA, is synthesized in the ER through the action of fatty acid elongase enzymes (ELOVLs).[8][9] These enzymes sequentially add two-carbon units to shorter-chain fatty acid precursors, such as oleic acid (18:1).[9] The availability of these precursors and the activity of the elongase enzymes are critical for maintaining the high levels of nervonic acid required for myelin formation.

Metabolic Signaling

While N-Nervonoyl-SM itself is a key structural lipid, its metabolic precursors and breakdown products, such as ceramide and sphingosine-1-phosphate (S1P), are potent signaling molecules.[2][12] The balance between ceramide, which is often pro-apoptotic, and S1P, which is generally pro-survival, can determine the fate of oligodendrocytes during development and in disease states.[12][13] This metabolic interplay, known as the "sphingolipid rheostat," is crucial for regulating the processes of myelination and remyelination.

Figure 1: Biosynthesis pathway of N-Nervonoyl-SM and its key signaling metabolites.

Core Function in Myelin Sheath Formation

N-Nervonoyl-SM and its constituent nervonic acid are indispensable for multiple stages of myelination, from the development of oligodendrocytes to the structural maturation of the myelin sheath.

Oligodendrocyte Proliferation and Differentiation

The process of myelination is predicated on the generation of mature, myelin-producing oligodendrocytes from oligodendrocyte precursor cells (OPCs). Studies have shown that sphingomyelin is a key nutritional contributor to this process.[14] In vitro experiments demonstrate that treatment with sphingomyelin promotes the proliferation and differentiation of OPCs.[14][15] Furthermore, dietary supplementation with fish oil rich in nervonic acid esters has been shown to improve the synthesis of major myelin proteins, including Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), and Proteolipid Protein (PLP), by human OPCs.[16][17]

Myelin Sheath Compaction and Stability

The unique molecular structure of nervonic acid, with its 24-carbon chain, is critical for the biophysical properties of the myelin membrane.[3] Its incorporation into sphingolipids provides optimal fluidity and stability, creating the tightly compacted, multilamellar structure of the sheath.[3][8] A sufficient supply of VLCFAs like nervonic acid is essential; both a deficiency and an abnormal accumulation of VLCFAs can lead to myelin defects and demyelination.[8][18] The long acyl chains intercalate deep into the membrane leaflets, reinforcing stability and ensuring robust insulation.[18]

Axonal Integrity and Conduction Velocity

A properly formed myelin sheath is essential for the rapid transmission of nerve impulses.[3] Without sufficient nervonic acid, the organization of myelin can be compromised, leading to reduced nerve conduction velocity and neurological dysfunction.[3] In diabetic neuropathy models, nervonic acid supplementation has been shown to improve myelin thickness and organization, which correlates with improved nerve conduction.[3] The health of the myelin sheath is also intrinsically linked to the health of the axon it ensheathes; myelin provides vital metabolic support, and its degradation can lead to secondary axonal degeneration.[4]

Figure 2: Logical flow of N-Nervonoyl-SM's role in myelination processes and outcomes.

Quantitative Impact on Myelination

The contribution of sphingomyelin and its nervonic acid component to myelination has been quantified in several key studies. The following tables summarize these findings.

Effects on Myelin Composition and Axonal Morphology

A study using a rat model where sphingolipid biosynthesis was inhibited by L-Cycloserine (LCS) demonstrated that dietary sphingomyelin (SM) supplementation could partially rescue the myelination defects.[19]

| Parameter | Control (Non-LCS) | Inhibited (LCS) | SM-Supplemented (SM-LCS) |

| Myelin Dry Weight (mg) | 10.9 ± 0.8 | 6.3 ± 0.5 | 8.1 ± 0.6† |

| Myelin Total Lipid (mg) | 8.2 ± 0.6 | 4.8 ± 0.4 | 6.2 ± 0.4† |

| Cerebroside Content (mg) | 2.1 ± 0.2 | 1.1 ± 0.1 | 1.6 ± 0.1† |

| Myelin Thickness (µm) | 0.49 ± 0.01 | 0.38 ± 0.01 | 0.48 ± 0.01† |

| Axon Diameter (µm) | 2.05 ± 0.05 | 1.61 ± 0.05 | 2.02 ± 0.05† |

| g-ratio (Axon/Fiber Diameter) | 0.81 ± 0.01 | 0.82 ± 0.01 | 0.81 ± 0.01 |

| Data adapted from Oshida et al., 2003.[19] Values are mean ± SEM. | |||

| \ Statistically significant difference from Control group. | |||

| \† Statistically significant difference from Inhibited (LCS) group.* |

Effects on Oligodendrocyte Precursor Cell (OPC) Development In Vitro

In vitro studies have quantified the direct effect of sphingomyelin treatment on the proliferation and differentiation of OPCs, the cells responsible for myelination.[14][15]

| Parameter | Vehicle (Control) | SM Treatment (0.5 µM) | % Change vs. Control |

| OPC Proliferation (4 DIV) | 100% | 135.2% | +35.2% |

| OPC Proliferation (10 DIV) | 100% | 123.6% | +23.6% |

| OPC Differentiation (4 DIV) | 100% | 124.7% | +24.7% |

| OPC Differentiation (10 DIV) | 100% | 125.1% | +25.1% |

| Axon Myelination (32 DIV) | 100% | 157.9% | +57.9% |

| Data adapted from Schneider et al., 2019.[14][15] Values represent relative percentages. DIV = Days In Vitro. | |||

| * Statistically significant difference from Vehicle control.* |

Key Experimental Protocols

Investigating the role of N-Nervonoyl-SM in myelination requires a combination of cell culture, biochemical, and imaging techniques. Below are outlines of key methodologies.

Protocol: In Vitro Myelination Assay (OPC-Neuron Co-culture)

This assay is a gold-standard method to study the formation of myelin sheaths in a controlled environment.[20][21]

-

Neuron Seeding: Isolate dorsal root ganglia (DRG) neurons from embryonic rat pups and plate them on a suitable substrate (e.g., collagen-coated coverslips). Culture in neurobasal medium with supplements to allow for axon extension.

-

OPC Isolation and Seeding: Isolate OPCs from the cortices of early postnatal (P2-P8) rat pups using Percoll gradient centrifugation and differential adhesion techniques.[22][23]

-

Co-culture: Once a dense axonal network has formed (approx. 7-10 days), seed the purified OPCs onto the neuron culture.

-

Myelination Induction: Switch the co-culture to a differentiation medium containing factors like T3 thyroid hormone and ascorbic acid to induce OPC differentiation and myelination.[20]

-

Treatment: Introduce the compound of interest (e.g., liposomes containing N-Nervonoyl-SM) to the medium at desired concentrations.[15] Include vehicle controls.

-

Analysis: After a period of myelination (e.g., 21-28 days), fix the cultures for analysis by immunofluorescence or electron microscopy.

Protocol: Quantification of Myelination via Immunofluorescence

This method allows for the visualization and quantification of myelin sheath formation.[24]

-

Fixation and Permeabilization: Fix the co-cultures with 4% paraformaldehyde (PFA), then permeabilize with a detergent like Triton X-100.

-

Blocking: Block non-specific antibody binding using a solution of bovine serum albumin (BSA) or normal goat serum.

-

Primary Antibody Incubation: Incubate the cultures with primary antibodies targeting myelin and axonal proteins.

-

Myelin Marker: Anti-Myelin Basic Protein (MBP) (e.g., chicken polyclonal).

-

Axon Marker: Anti-β-III Tubulin (Tuj1) or Anti-Neurofilament (e.g., mouse monoclonal).

-

-

Secondary Antibody Incubation: Wash and incubate with species-specific fluorescently-labeled secondary antibodies (e.g., Goat anti-Chicken Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594).

-

Imaging: Mount coverslips and acquire images using a confocal or high-content imaging system.

-

Quantification: Use image analysis software to measure the total area of MBP staining that co-localizes with axonal markers. The length and number of myelinated segments can be quantified.

Protocol: Lipid Extraction and Quantification by LC-MS/MS

This protocol allows for the precise identification and quantification of N-Nervonoyl-SM and other sphingolipids in tissue or cell samples.[22][25]

-

Homogenization: Homogenize brain tissue or cell pellets in a suitable buffer. Determine total protein concentration for normalization.

-

Lipid Extraction: Perform a Bligh-Dyer or Folch extraction using a chloroform:methanol:water solvent system to separate the lipid phase from the aqueous and protein phases.

-

Sample Preparation: Dry the lipid extract under nitrogen gas and reconstitute in a solvent compatible with the chromatography system. Include internal standards (e.g., deuterated lipid species) for accurate quantification.

-

LC-MS/MS Analysis: Inject the sample into a liquid chromatography system (e.g., HPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole).

-

Chromatography: Use a C18 column to separate lipid species based on their hydrophobicity.

-

Mass Spectrometry: Use electrospray ionization (ESI) and operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for N-Nervonoyl-SM and other target lipids.

-

-

Data Analysis: Quantify the abundance of each lipid species by comparing its peak area to that of the corresponding internal standard. Normalize data to the initial protein content.

Figure 3: Integrated experimental workflow for studying the effects of N-Nervonoyl-SM.

Implications for Research and Drug Development

Relevance to Demyelinating Diseases

The established link between deficient nervonic acid levels in sphingolipids and demyelinating diseases like MS and ALD makes N-Nervonoyl-SM and its metabolic pathways prime targets for investigation.[7] In MS, the failure of OPCs to efficiently differentiate and remyelinate chronic lesions is a major cause of progressive disability.[16] Understanding how to promote the synthesis and incorporation of nervonic acid into myelin lipids could offer new therapeutic avenues.

Therapeutic Potential

The data suggest that dietary supplementation with nervonic acid or sphingomyelin may be beneficial in conditions of myelin damage or dysregulation.[3][7][19] Animal studies show that such supplementation can enhance remyelination and improve functional recovery.[3][16] This approach could be particularly relevant for supporting the repair of damaged myelin sheaths by ensuring that oligodendrocytes have an adequate supply of this essential building block.[3]

Future Research Directions

Future research should focus on elucidating the specific signaling pathways regulated by N-Nervonoyl-SM and its metabolites in oligodendrocytes. High-throughput screening assays using in vitro myelination platforms could identify small molecules that promote the activity of key enzymes like fatty acid elongases or sphingomyelin synthases.[24] Furthermore, advanced lipidomic and imaging techniques will be crucial for tracking the metabolism and localization of N-Nervonoyl-SM during demyelination and remyelination, providing a deeper understanding of its dynamic role in CNS health and disease.

References

- 1. nbinno.com [nbinno.com]

- 2. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 3. angelbiology.com [angelbiology.com]

- 4. CNS myelination and remyelination depend on fatty acid synthesis by oligodendrocytes | eLife [elifesciences.org]

- 5. The role of Sphingolipids in myelination and myelin stability and their involvement in childhood and adult demyelinating disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Multiple Roles of Sphingomyelin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nervonic acid and demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. Neurons and Oligodendrocytes Recycle Sphingosine 1-Phosphate to Ceramide: SIGNIFICANCE FOR APOPTOSIS AND MULTIPLE SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential regulation of sphingomyelin synthesis and catabolism in oligodendrocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sphingomyelin in Brain and Cognitive Development: Preliminary Data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sphingomyelin in Brain and Cognitive Development: Preliminary Data | eNeuro [eneuro.org]

- 16. [PDF] Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes | Semantic Scholar [semanticscholar.org]

- 17. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Effects of dietary sphingomyelin on central nervous system myelination in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Myelination, Demyelination & Remyelination Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

- 21. Novel in vitro Experimental Approaches to Study Myelination and Remyelination in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dynamics of sphingolipids and the serine palmitoyltransferase complex in rat oligodendrocytes during myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. A Central Nervous System Axonal Myelination Assay for High-Throughput Screening | Springer Nature Experiments [experiments.springernature.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Localization of N-Nervonoyl-D-erythro-sphingosylphosphorylcholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nervonoyl-D-erythro-sphingosylphosphorylcholine, a species of sphingomyelin with a 24-carbon monounsaturated fatty acid (C24:1), is a critical component of cellular membranes, particularly in the nervous system. Its unique very-long-chain fatty acid (VLCFA) structure imparts specific biophysical properties to membranes, influencing fluidity, thickness, and the formation of specialized microdomains. This technical guide provides a comprehensive overview of the cellular localization of this compound, detailing its distribution across subcellular compartments, the experimental protocols used for its study, and its role in cellular signaling.

Introduction

Sphingomyelins are a class of sphingolipids predominantly found in the plasma membrane of mammalian cells.[1] this compound is distinguished by its nervonic acid (C24:1) acyl chain. This very-long-chain fatty acid (VLCFA) is crucial for the function of this sphingomyelin species, particularly in the context of membrane organization and cell signaling.[2][3] Understanding the precise cellular localization of this lipid is paramount for elucidating its physiological roles and its implications in various disease states, including neurodegenerative disorders.

Subcellular Distribution of this compound

Quantitative analysis of lipid distribution across organelles is a technically challenging endeavor. While data for the specific distribution of this compound is limited, studies on total sphingomyelin and sphingomyelins with very-long-chain fatty acids provide a strong indication of its primary locations within the cell.

Table 1: Quantitative Distribution of Sphingomyelin Species in Mammalian Cells

| Cellular Compartment | Percentage of Total Cellular Sphingomyelin | Key Findings |

| Plasma Membrane | ~90%[4] | The vast majority of cellular sphingomyelin resides in the plasma membrane, where it is a key component of the outer leaflet.[4][5] It plays a crucial role in the formation of lipid rafts and cholesterol-rich domains.[1] |

| Golgi Apparatus | Minor Fraction | The Golgi apparatus is a major site of sphingomyelin synthesis.[6] |

| Endoplasmic Reticulum | Minor Fraction | The endoplasmic reticulum is the initial site of ceramide synthesis, the precursor to sphingomyelin.[6] |

| Myelin Sheath | Enriched | Sphingomyelin is a major constituent of the myelin sheath surrounding nerve cell axons.[1] |

Table 2: Abundance of this compound

| Cell Type | Percentage of Total Sphingomyelin | Method of Analysis |

| HeLa Cells | 14% | Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) |

Experimental Protocols for Determining Cellular Localization

The study of the subcellular localization of this compound relies on a combination of biochemical and imaging techniques.

Subcellular Fractionation Coupled with Mass Spectrometry

This is a classic and robust method for quantifying the distribution of lipids across different organelles.

Experimental Workflow:

Caption: Workflow for Subcellular Fractionation and Lipid Analysis.

Detailed Methodology:

-

Cell Culture and Homogenization:

-

Culture cells of interest to confluence.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend cells in a hypotonic buffer and homogenize using a Dounce homogenizer or similar method.

-

-

Differential Centrifugation: [7]

-

Centrifuge the homogenate at a low speed (e.g., 720 x g for 10 minutes at 4°C) to pellet the nuclei.

-

Collect the supernatant (post-nuclear supernatant) and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.

-

Further centrifuge the resulting supernatant at a very high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER and Golgi) and obtain the cytosolic fraction in the supernatant. The plasma membrane can be isolated using density gradient centrifugation or specialized kits.[7]

-

-

Lipid Extraction:

-

Extract lipids from each fraction using a method such as the Bligh and Dyer or a methyl-tert-butyl ether (MTBE) based extraction.[8]

-

-

LC-MS/MS Analysis:

Fluorescence Microscopy with Labeled Analogs

Live-cell imaging using fluorescently labeled lipids provides spatial and dynamic information about their localization.

Experimental Workflow:

Caption: Workflow for Fluorescent Lipid Analog Imaging.

Detailed Methodology:

-

Probe Selection and Labeling:

-

Utilize a fluorescent analog of sphingomyelin. While a specific nervonic acid-containing fluorescent probe may not be commercially available, analogs with similar long-chain fatty acids can provide insights.[12][13]

-

Alternatively, metabolic labeling with fluorescently tagged precursors like NBD-ceramide can be used to track the synthesis and trafficking of sphingomyelin.[1]

-

-

Cell Incubation and Imaging:

-

Incubate cultured cells with the fluorescent lipid analog for a specified period.

-

Wash the cells to remove any unincorporated probe.

-

Image the cells using a confocal or total internal reflection fluorescence (TIRF) microscope.[14]

-

-

Image Analysis:

-

Analyze the acquired images to determine the subcellular distribution of the fluorescent signal.

-

Perform colocalization studies with organelle-specific markers to confirm the localization.

-

Role in Signaling Pathways

The precise signaling pathways involving this compound are still under active investigation. However, its enrichment in the plasma membrane and its interaction with cholesterol strongly suggest a role in modulating membrane microdomains and receptor signaling.

Proposed Signaling Involvement:

Caption: Proposed Role in Lipid Raft-Mediated Signaling.

The hydrolysis of sphingomyelin by sphingomyelinases yields ceramide, a potent second messenger involved in apoptosis, cell cycle arrest, and inflammation.[15][16] In the context of the nervous system, the balance between sphingomyelin and ceramide is critical for neuronal health. Dysregulation of sphingomyelin metabolism has been implicated in neurodegenerative diseases such as Parkinson's disease.[17] The nervonic acid moiety of this compound likely influences the specific protein interactions within lipid rafts, thereby modulating the activity of associated receptors and downstream signaling pathways.[18]

Conclusion

This compound is predominantly localized to the plasma membrane, where it is a key organizer of membrane structure and function. Its very-long-chain fatty acid is critical for its interaction with cholesterol and the formation of lipid rafts, which serve as platforms for cellular signaling. While quantitative data on its subcellular distribution is still emerging, the methodologies outlined in this guide provide a robust framework for its further investigation. A deeper understanding of the cellular dynamics of this important sphingolipid will be crucial for the development of novel therapeutic strategies for a range of diseases, particularly those affecting the nervous system.

References

- 1. Sphingomyelin is synthesized at the plasma membrane of oligodendrocytes and by purified myelin membranes: a study with fluorescent- and radio-labelled ceramide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Nervonoylsphingomyelin (C24:1) Prevents Lateral Heterogeneity in Cholesterol-Containing Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The importance of hydrogen bonding in sphingomyelin's membrane interactions with co-lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma membranes contain half the phospholipid and 90% of the cholesterol and sphingomyelin in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of the Plasma Membrane - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Sphingolipid Homeostasis in the Endoplasmic Reticulum and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Subcellular fractionation protocol [abcam.com]

- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of plasma membrane fluidity with a fluorescent analogue of sphingomyelin by FRAP measurement using a standard confocal microscope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of sphingomyelinases in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novelty of Sphingolipids in the Central Nervous System Physiology and Disease: Focusing on the Sphingolipid Hypothesis of Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

N-Nervonoyl-D-erythro-sphingosylphosphorylcholine and membrane fluidity

An In-depth Technical Guide on N-Nervonoyl-D-erythro-sphingosylphosphorylcholine and its Influence on Membrane Fluidity For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a monounsaturated very-long-chain sphingomyelin (VLC-SM) containing a C24:1 acyl chain (nervonic acid), is a critical sphingolipid component of animal cell membranes.[1] While sphingomyelins (SMs) in general are known to interact favorably with cholesterol and promote the formation of ordered membrane domains (lipid rafts), the specific biophysical properties conferred by the C24:1 acyl chain impart unique characteristics to membrane organization and fluidity.[2] Unlike their saturated and shorter-chain counterparts, which robustly drive phase separation, C24:1 SM exhibits a remarkable capacity to maintain membrane homogeneity, a property with significant implications for cellular signaling and membrane protein function.[3][4]

This technical guide provides a comprehensive overview of the biophysical effects of C24:1 SM on membrane fluidity and lateral organization. It summarizes key quantitative data, details common experimental protocols for investigation, and illustrates the underlying molecular relationships and signaling contexts.

Biophysical Impact of C24:1 Sphingomyelin on Membranes

The defining feature of C24:1 SM is the presence of a single cis double bond within its long 24-carbon acyl chain.[5] This structural feature fundamentally alters its interaction with cholesterol and other lipids, distinguishing it from saturated SMs like N-lignoceroyl-sphingomyelin (C24:0 SM) or N-palmitoyl-sphingomyelin (C16:0 SM).

Attenuation of Phase Segregation

The most significant effect of C24:1 SM is its ability to prevent the lateral segregation of lipids into distinct liquid-ordered (Lo) and liquid-disordered (Ld) phases.[3] In ternary model membranes composed of a low-melting-temperature phospholipid (like DOPC), cholesterol (CHO), and a sphingomyelin, C16:0 SM and C24:0 SM readily induce the formation of cholesterol-rich Lo domains. In stark contrast, C24:1 SM accommodates both DOPC and cholesterol, forming a single, homogeneous phase.[3][4] This suggests that unsaturated SM may be crucial for maintaining a uniform lipid mixture in biological membranes rather than promoting domain separation.[3][4] This homogenizing effect has been observed at both the mesoscale using confocal microscopy and the nanoscale via atomic force microscopy (AFM).[3]

Influence on Molecular Packing and Membrane Order

The presence of the double bond in the nervonoyl chain introduces a kink, leading to a decrease in molecular packing efficiency compared to its saturated counterpart, C24:0 SM.[3][4] While C24:0 sphingolipids are known for their strong membrane-rigidifying properties, C24:1 SM has a demonstrably lower stiffening effect on the membrane.[6][7]

Studies using AFM force spectroscopy reveal that bilayers containing C24:1 SM, DOPC, and cholesterol exhibit a nanomechanical stability that is intermediate between the stiff Lo phase and the fluid Ld phase.[3] This indicates the formation of a unique, single-phase environment with distinct physical properties. The very long acyl chain of C24:1 SM also promotes interdigitation, where the chain extends across the bilayer midpoint into the opposing leaflet, a phenomenon that can influence interleaflet communication and friction.[5][8]

Quantitative Data Summary

The biophysical effects of C24:1 SM have been quantified using various techniques. The tables below summarize comparative data from studies on model membrane systems.

Table 1: Atomic Force Microscopy (AFM) Force Spectroscopy of SM/CHO Bilayers This table presents the breakthrough force (Fb), which indicates the force required to puncture the bilayer and reflects its mechanical stability or stiffness. A higher Fb corresponds to a more ordered, stiffer membrane.

| Lipid Composition | Breakthrough Force (Fb) (nN) | Reference |

| C16:0 SM | 10.8 ± 1.1 | [3] |

| C16:0 SM / CHO (1:1) | 14.2 ± 1.5 | [3] |

| C24:0 SM | 11.5 ± 1.2 | [3] |

| C24:0 SM / CHO (1:1) | 16.0 ± 1.7 | [3] |

| C24:1 SM | 9.5 ± 1.0 | [3] |

| C24:1 SM / CHO (1:1) | 10.8 ± 1.1 | [3] |

Data adapted from Maté et al. (2014).[3] The data clearly show that C24:1 SM forms less stiff bilayers than its saturated counterparts, both in the presence and absence of cholesterol.

Table 2: Thermal Properties Measured by Differential Scanning Calorimetry (DSC) This table compares the main phase transition temperature (Tm) of different sphingomyelins. The Tm is the temperature at which the lipid transitions from a gel-like state to a more fluid state.

| Sphingomyelin Species | Transition Temperature (Tm) | Key Observation | Reference |

| C16:0 SM | ~41°C | High Tm, characteristic of saturated SM | [9] |

| C24:0 SM | ~47.5°C | Higher Tm due to longer saturated chain | [10] |

| C24:1 SM | ~20°C lower than C24:0 SM | The cis double bond significantly lowers the Tm | [3] |

Experimental Protocols

Investigating the role of C24:1 SM in membrane fluidity requires a combination of biophysical techniques that can probe membrane properties at different scales.

Preparation of Giant Unilamellar Vesicles (GUVs)

GUVs are model membranes widely used for visualizing lipid domains via fluorescence microscopy.

-

Lipid Mixture Preparation : Prepare a solution of the desired lipids (e.g., DOPC, Cholesterol, and C24:1 SM in specific molar ratios) in a chloroform/methanol solvent mixture. A fluorescent lipid probe that partitions preferentially into the Ld phase (e.g., Lissamine Rhodamine B-DPPE) is often included at a low concentration (~0.5 mol%).[3]

-

Electroformation : Deposit the lipid mixture onto two conductive indium tin oxide (ITO)-coated glass slides.

-

Film Drying : Dry the lipid film under a gentle stream of nitrogen and then under vacuum for at least 2 hours to remove all solvent traces.

-

Vesicle Formation : Assemble the slides into a chamber separated by a silicone spacer. Fill the chamber with a swelling solution (e.g., 0.1 M sucrose).

-

AC Field Application : Apply a low-frequency AC electric field (e.g., 10 Hz, 1.5 V) to the ITO slides for 2-4 hours at a temperature above the Tm of the lipid mixture. This promotes the swelling of the lipid film into GUVs.

-

Harvesting : Gently collect the GUVs from the chamber for immediate observation.

Confocal Fluorescence Microscopy

This technique is used to visualize mesoscale phase separation in GUVs.

-

Sample Mounting : Place an aliquot of the GUV suspension in a chambered coverslip. If necessary, add a glucose solution of the same osmolarity to allow the vesicles to settle.

-

Imaging : Use a confocal laser scanning microscope equipped with appropriate lasers and filters for the chosen fluorescent probe.

-

Data Acquisition : Acquire images in both fluorescence and phase-contrast or differential interference contrast (DIC) modes to visualize the vesicles and the probe distribution simultaneously.

-

Analysis : Analyze the images for the presence of distinct fluorescent domains. In a phase-separated mixture, the Ld-partitioning probe will be concentrated in specific regions, while in a homogeneous mixture (as seen with C24:1 SM), the fluorescence will be evenly distributed throughout the vesicle membrane.[3]

Laurdan Generalized Polarization (GP) Spectroscopy

Laurdan is an environmentally sensitive fluorescent probe whose emission spectrum shifts in response to the polarity of its environment, which is related to water penetration and lipid packing. This provides a quantitative measure of membrane order.[11][12]

-

Vesicle Preparation : Prepare large or small unilamellar vesicles (LUVs/SUVs) containing the lipid composition of interest and incorporate the Laurdan probe at a probe/lipid molar ratio of approximately 1/1000.[3]

-

Fluorescence Measurement : Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.

-

Data Collection : Excite the sample at 360 nm and record the emission intensities at 440 nm (characteristic of ordered, gel-phase environments) and 490 nm (characteristic of disordered, fluid-phase environments).[3]

-

GP Calculation : Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490)[3] Higher, more positive GP values indicate lower water penetration and thus a more ordered membrane, while lower GP values indicate a more fluid, disordered membrane.[12]

Atomic Force Microscopy (AFM)

AFM provides nanoscale topographical images of lipid bilayers and can measure their mechanical properties.

-

Supported Bilayer Preparation : Prepare small unilamellar vesicles (SUVs) by sonication or extrusion.

-

Deposition : Deposit the SUV solution onto a freshly cleaved mica surface. The vesicles will adsorb, rupture, and fuse to form a continuous supported planar bilayer.

-

Imaging : Operate the AFM in tapping mode in a liquid cell to acquire high-resolution images of the bilayer surface. This can reveal height differences between Lo and Ld domains.

-

Force Spectroscopy : Use the AFM tip to indent the membrane at various points. Record the force versus indentation depth to generate force curves. The sharp drop in the retraction curve, known as the breakthrough force (Fb), corresponds to the force required to puncture the bilayer and is a measure of its mechanical stiffness.[3]

Visualizations: Workflows and Signaling

Implications for Cellular Signaling

The ability of C24:1 SM to modulate the lateral organization of membranes has profound implications for cell signaling. Many signaling events are initiated within specialized membrane microdomains or "lipid rafts," which are enriched in saturated sphingolipids and cholesterol.[2][13] These platforms concentrate or exclude specific proteins, thereby regulating their interactions.[14][15]

By preventing rigid domain formation, C24:1 SM may serve to:

-

Maintain Protein Mobility : A more homogeneous and fluid membrane environment can facilitate the lateral diffusion of membrane proteins, influencing encounter rates and the dynamics of receptor activation.

-

Regulate Raft-Dependent Signaling : The relative abundance of C24:1 SM versus saturated SMs could act as a homeostatic control mechanism, tuning the propensity of a membrane to form signaling platforms.[16]

-

Influence the Sphingomyelin Signaling Pathway : Sphingomyelin is the precursor to ceramide, a potent second messenger involved in apoptosis, proliferation, and stress responses.[17][18] The hydrolysis of SM by sphingomyelinase (SMase) generates ceramide, which can self-associate into ceramide-rich platforms that trigger downstream signaling cascades.[19][20] The physical state of the parent SM population, influenced by its acyl chain composition, likely affects its accessibility to SMase and the subsequent biophysical properties of the ceramide generated.

Conclusion